Dibenzosuberone oxime is a chemical compound derived from dibenzosuberone, a bicyclic ketone known for its diverse biological activities. The oxime functional group introduces unique reactivity and properties, making dibenzosuberone oxime a subject of interest in medicinal chemistry. This compound can be classified under oximes, which are characterized by the presence of a hydroxylamine group bonded to a carbon atom of a carbonyl compound.
Dibenzosuberone oxime is synthesized from dibenzosuberone, which can be obtained through various synthetic routes involving the bromination of commercially available dibenzosuberone. The synthesis often employs hydroxylamine hydrochloride as a reagent, facilitating the conversion of the ketone to its corresponding oxime.
The synthesis of dibenzosuberone oxime typically involves the following methods:
Dibenzosuberone oxime has a complex molecular structure characterized by:
The molecular structure can be visualized using computational chemistry software or through crystallographic data when available.
Dibenzosuberone oxime participates in various chemical reactions:
The mechanism of action for compounds derived from dibenzosuberone oxime often involves interaction with biological targets such as enzymes or receptors:
Dibenzosuberone oxime exhibits several notable physical and chemical properties:
These properties make dibenzosuberone oxime suitable for various applications in organic synthesis and medicinal chemistry.
Dibenzosuberone oxime and its derivatives are utilized in several scientific fields:
Dibenzosuberone oxime (chemical name: 5-(hydroxyimino)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene) is synthesized through the oximation of dibenzosuberone—a tricyclic ketone comprising two benzene rings fused to a seven-membered cycloheptenone ring [1] . The reaction employs hydroxylamine hydrochloride under reflux conditions, converting the carbonyl (C=O) at the 5-position to a hydroxyimino (C=NOH) group [1]. This modification introduces stereoisomerism (E/Z configurations) due to restricted rotation around the C=N bond [6] [7].
Physicochemical Properties:
Table 1: Structural Comparison of Dibenzosuberone Oxime with Related Antidepressants
Compound | Core Structure | Functional Group | Molecular Weight |
---|---|---|---|
Dibenzosuberone | Tricyclic ketone | C=O | 208.26 g/mol |
Dibenzosuberone oxime | Tricyclic oxime | C=NOH | 223.28 g/mol [1] |
Amitriptyline | Dibenzocycloheptene | Dimethylaminopropyl | 277.40 g/mol [3] |
Noxiptiline | Dibenzoxepin | Ethylaminoethoxy | 295.39 g/mol [1] |
Dibenzosuberone oxime emerged during the "golden age" of TCA development (1950s–1970s), when researchers systematically modified tricyclic scaffolds to enhance efficacy and reduce side effects. The foundational compound, dibenzosuberone (CAS# 1210-35-1), was commercially available and served as a precursor for numerous TCA analogs . Key milestones include:
This work positioned dibenzosuberone oxime as a strategic intermediate for O-alkylated derivatives (e.g., dimethylaminoethyl-oxime analogs) designed to mimic established TCAs [1].
Dibenzosuberone oxime holds dual significance: as a direct neuroactive scaffold and as a synthetic precursor for advanced TCA analogs.
Mechanistic and Structural Advantages:
Comparative SAR Insights:
Table 2: Pharmacological Applications of FDA-Approved Oxime-Containing Drugs
Drug | Therapeutic Class | Key Indication | Oxime Role |
---|---|---|---|
Pralidoxime | Acetylcholinesterase reactivator | Organophosphate poisoning | Reactivates phosphorylated AChE [2] |
Cefuroxime | Antibiotic | Bacterial infections | β-lactamase resistance [2] [7] |
Dibenzosuberone oxime derivatives | Antidepressant (investigational) | Major depressive disorder | Serotonin/norepinephrine reuptake inhibition [1] |
Broader Medicinal Impact:Dibenzosuberone oxime epitomizes the "oxime renaissance" in drug design, joining FDA-approved oximes like pralidoxime (AChE reactivator) and cefuroxime (antibiotic) [2] [7]. Its tricyclic backbone provides a privileged scaffold for CNS targeting, while the oxime group offers synthetic flexibility absent in classical TCAs. This combination may address limitations of SSRIs (e.g., emotional blunting) by enabling multimodal neurotransmitter modulation [1] [3].
Concluding Remarks
Dibenzosuberone oxime exemplifies rational structural hybridization in neuropharmacology. By integrating the tricyclic architecture of first-generation antidepressants with the versatile oxime functional group, it enables precise tuning of pharmacokinetic and pharmacodynamic properties. Ongoing research explores its potential as a precursor to next-generation TCAs with improved efficacy and safety profiles.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3